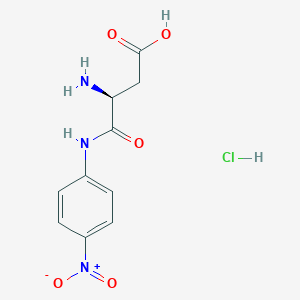

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

Vue d'ensemble

Description

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with an appropriate keto acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride serves as a substrate or inhibitor in enzyme assays. Its structure allows it to interact with various enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. For instance, its application in studying the inhibition of aspartate aminotransferase has been documented, highlighting its utility in understanding amino acid metabolism .

Drug Development

The compound has potential applications in drug development due to its structural similarity to natural amino acids. Research has indicated that derivatives of this compound can act as peptidomimetics, which are crucial in designing drugs that mimic the action of peptides but exhibit improved stability and bioavailability . This characteristic is particularly relevant in developing treatments for neurodegenerative diseases where peptide-based therapies are being explored.

Neuropharmacology

Given its structural features, this compound has been investigated for its effects on neurotransmitter systems. Studies have shown that compounds similar to it can enhance glutamate uptake in neural cells, suggesting a role in modulating excitatory neurotransmission . This property opens avenues for research into treatments for conditions like epilepsy and schizophrenia.

Synthetic Methods

The synthesis of this compound involves multi-step organic reactions that typically include coupling reactions between protected amino acids and nitrophenyl derivatives. These methods are essential for producing the compound in sufficient purity and yield for research purposes .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure of this compound. Understanding its three-dimensional conformation is crucial for predicting its interactions with biological targets .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitrophenethylamine hydrochloride

- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

- 4-Nitrobenzylamine hydrochloride

Uniqueness

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Activité Biologique

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride, also known as H-Asp-pNA.HCl, is a synthetic compound with significant potential in biochemical research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 289.05 g/mol

- CAS Number : 100348-18-3

The compound features a nitrophenyl group, which enhances its reactivity and potential biological interactions. Its structural similarity to naturally occurring amino acids like aspartic acid suggests possible roles in various biochemical pathways .

1. Enzyme Interaction Studies

Research indicates that this compound interacts with several enzymes and receptors. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymatic activities, particularly those involved in metabolic pathways related to amino acid metabolism.

2. Binding Affinity

The compound exhibits binding affinity towards various biological targets, including:

- Enzymes : Potential interactions with proteases and kinases.

- Receptors : Possible modulation of neurotransmitter receptors due to its amino acid-like structure.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against colon cancer cells (HCT116) at concentrations ranging from 10 to 100 µM. The mechanism involved induction of apoptosis through oxidative stress pathways, leading to increased levels of reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-4-(phenylamino)-4-oxobutanoic acid | CHNO | Lacks nitro group; different biological activity |

| 4-Amino-3-hydroxybutanoic acid | CHNO | Simpler structure; involved in neurotransmission |

| 2-Amino-3-(4-nitrophenyl)propanoic acid | CHNO | Similar nitrophenyl group; different backbone |

The unique combination of functional groups in this compound may confer distinct biological properties not observed in similar compounds, making it a valuable candidate for further research in drug development .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGJGYVGBGMRI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628680 | |

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154564-03-1 | |

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.